molecular formula C12H15N B8584489 3-tert-butyl-1H-indole

3-tert-butyl-1H-indole

Cat. No.: B8584489
M. Wt: 173.25 g/mol
InChI Key: XGXRTERXPBWVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyl-1H-indole is an indole derivative characterized by a bulky tert-butyl group (-C(CH₃)₃) substituted at the 3-position of the indole ring. For instance, 3-tert-Butyl-2,3-dihydro-1H-indole (CAS 1692219-72-9), a partially saturated analog, has a molecular formula of C₁₂H₁₇N and a molecular weight of 175.28 . The tert-butyl group is known to impart steric hindrance and enhance lipophilicity, which can influence solubility, stability, and biological activity compared to unsubstituted indoles.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-tert-butyl-1H-indole

InChI

InChI=1S/C12H15N/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11/h4-8,13H,1-3H3

InChI Key

XGXRTERXPBWVFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CNC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthetic Efficiency : The introduction of tert-butyl groups (e.g., in tert-Butyl 3-acetyl-1H-indole-1-carboxylate ) often results in moderate yields (~58%), likely due to steric challenges during synthesis . In contrast, smaller substituents like 2-methylbenzyl (e.g., 3-(2-Methylbenzyl)-1H-indole ) achieve higher yields (75%) under milder conditions .
  • Melting Points : tert-Butyl-containing derivatives (e.g., Compound 14, mp = 88.7°C) generally exhibit lower melting points compared to polar analogs like Compound 16 (mp = 390°C), highlighting the role of substituent polarity in crystallinity .

Physicochemical and Functional Differences

Steric and Electronic Effects:
  • For example, 3-tert-butyl-1H-indole may exhibit slower electrophilic substitution compared to 3-(2-Methylbenzyl)-1H-indole, where the benzyl group is less bulky .
  • Lipophilicity: tert-Butyl derivatives are more lipophilic than hydroxyl- or amine-substituted analogs (e.g., Compound 15 with a piperazine group), which could enhance membrane permeability in biological systems .
Functional Group Impact:
  • Ester Derivatives : Compounds like tert-Butyl 3-acetyl-1H-indole-1-carboxylate and 1-tert-Butyl 3-methyl 2,3-dihydro-1H-indole-1,3-dicarboxylate contain hydrolyzable ester groups, making them suitable intermediates for further functionalization .
  • Hydroxybenzyl Derivatives : Analogs such as Compound 14 and Compound 20 (mp = 390°C) demonstrate how polar substituents increase melting points and solubility in polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.